Triethyleneglycol Monolauryl Ether-d25
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Overview
Description
Triethyleneglycol Monolauryl Ether-d25 is a deuterium-labeled compound with the molecular formula C18H13D25O4 and a molecular weight of 343.65 . This compound is a stable isotope-labeled analog of Triethyleneglycol Monolauryl Ether, commonly used in various scientific research applications . The deuterium labeling makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyleneglycol Monolauryl Ether-d25 typically involves the reaction of lauryl alcohol with triethylene glycol in the presence of a deuterium source . The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the final product . The process may involve the use of catalysts and specific reaction temperatures to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale . The process involves the use of industrial reactors and precise control of reaction parameters to achieve high efficiency and consistency in the product . Quality control measures are implemented to ensure the purity and isotopic labeling of the compound .
Chemical Reactions Analysis
Types of Reactions
Triethyleneglycol Monolauryl Ether-d25 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of the ether and hydroxyl functional groups in the molecule .
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the ether linkage.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Triethyleneglycol Monolauryl Ether-d25 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mechanism of Action
The mechanism of action of Triethyleneglycol Monolauryl Ether-d25 involves its interaction with molecular targets through its ether and hydroxyl functional groups. These interactions can influence the solubility, stability, and reactivity of the compound in different environments. The deuterium labeling allows for precise tracking and analysis of the compound in complex systems.
Comparison with Similar Compounds
Similar Compounds
- Triethyleneglycol Monolauryl Ether
- Triethyleneglycol Monododecyl Ether
- Triethyleneglycol Lauryl Ether
- Triethyleneglycol Dodecyl Ether
Uniqueness
Triethyleneglycol Monolauryl Ether-d25 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed analysis using NMR spectroscopy and mass spectrometry. This makes it particularly valuable in research applications where precise tracking and quantification are required.
Properties
CAS No. |
171922-68-2 |
---|---|
Molecular Formula |
C18H38O4 |
Molecular Weight |
343.651 |
IUPAC Name |
2-[2-[2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C18H38O4/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-22-18-16-21-14-12-19/h19H,2-18H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,13D2 |
InChI Key |
FKMHSNTVILORFA-YYQNCXAFSA-N |
SMILES |
CCCCCCCCCCCCOCCOCCOCCO |
Synonyms |
3,6,9-Trioxaheneicosan-1-ol-d25; 2-[2-[2-(Dodecyloxy)ethoxy]ethanol-d25; C12EO3-d25; Dodecyl Triethylene Glycol-d25; Ethal 326; LEA-d25; Laureth-3-d25; Lauryl Alcohol Triglycol Ether-d25; Lauryl Triethoxylate-d25; Lauryl Triglycol Ether-d25; Nikkol B |
Origin of Product |
United States |
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